6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Description
6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic purinoimidazole-dione derivative characterized by a bicyclic core structure with methyl groups at positions 4, 7, and 8, and a cyclohexyl substituent at position 5. Its structural framework allows for versatile modifications, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-9-10(2)21-12-13(19(3)16(23)18-14(12)22)17-15(21)20(9)11-7-5-4-6-8-11/h11H,4-8H2,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOMJMLJZNNVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The purinoimidazole-dione scaffold is shared among several derivatives, with variations in substituents dictating pharmacological properties. Below is a comparative analysis of key analogs:
Substituent Variations at Position 6
- 6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione Position 6: Cyclohexyl (aliphatic, hydrophobic). Predicted to enhance membrane permeability due to moderate hydrophobicity. Potential selectivity for EphB4/B2 receptors due to steric bulk .
- ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione) Position 6: 2-Hydroxyethyl (polar, hydrophilic). Bromophenyl at position 7 increases steric hindrance, possibly reducing off-target effects.
- 7-(5-Hydroxy-2-methylphenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione Position 6: 2-Methoxyphenyl (aromatic, electron-rich). Targets EphB4/B2 with dual aromatic substituents enhancing π-π stacking in kinase binding pockets .
- 6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione Position 6: Butyl (aliphatic, flexible). Molar mass: 365.43 g/mol. Reduced steric bulk compared to cyclohexyl may lower target affinity .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- Cyclohexyl substituents balance moderate hydrophobicity (LogP ~3.2) with conformational rigidity, favoring blood-brain barrier penetration.
- Polar groups (e.g., 2-hydroxyethyl in ZINC170624334) improve solubility but may reduce cellular uptake .
Biological Activity
6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a complex structure characterized by an imidazole ring fused with a purine-like system.
Antibacterial Activity
Research indicates that derivatives of imidazole compounds can exhibit significant antibacterial properties. A study focusing on various imidazole derivatives found that structural modifications can greatly influence their antimicrobial efficacy. For instance:
- Minimum Inhibitory Concentration (MIC) : The thiosemicarbazide derivatives showed MIC values ranging from 31.25 to 1000 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .
- Mechanism of Action : The imidazole ring allows for interactions with bacterial enzymes, potentially disrupting their function and leading to cell death.
Antifungal Activity
The antifungal potential of imidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various fungal strains:
- Activity Against Candida spp. : Certain derivatives demonstrated significant antifungal activity with MIC values that support their use in treating fungal infections .
Anticancer Activity
The anticancer properties of imidazole derivatives have been well-documented. Studies have shown that these compounds can induce cytotoxic effects on cancer cell lines:
- Cell Line Testing : Two derivatives exhibited moderate anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic use .
- Mechanisms : The presence of nitrogen atoms in the imidazole ring may facilitate interactions with DNA or other cellular targets involved in cancer proliferation.
Table 1: Biological Activity Summary of Imidazole Derivatives
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their biological activities using in vitro assays. The findings highlighted the importance of specific substituents on the phenyl ring in enhancing antibacterial activity .
- Structure-Activity Relationship (SAR) : Research has established a clear SAR for imidazole derivatives, indicating that modifications at specific positions can significantly enhance or diminish biological activity .
- Clinical Implications : The promising results from in vitro studies suggest that compounds like this compound could serve as lead compounds for further development into therapeutic agents targeting bacterial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
